molecular formula C14H11Cl2N3O2S B251735 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

Cat. No. B251735
M. Wt: 356.2 g/mol
InChI Key: SXLPBEHXFKSFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapy.

Mechanism of Action

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide inhibits the activity of BMI-1 by binding to its allosteric site, which is distinct from its DNA-binding site. This binding causes a conformational change in BMI-1, which results in its inhibition. BMI-1 plays a critical role in the self-renewal of cancer stem cells, and its inhibition by 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide leads to the reduction of cancer stem cells.
Biochemical and Physiological Effects:
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to reduce the number of cancer stem cells in preclinical models of cancer. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer therapy.

Advantages and Limitations for Lab Experiments

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has several advantages as a research tool. It has been extensively studied in preclinical models of cancer and has shown promising results as a potential anticancer therapy. It has low toxicity in normal cells, indicating its potential as a selective anticancer therapy. However, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has some limitations as a research tool. It is a small molecule inhibitor and may have limited efficacy in certain types of cancer. It may also have limited bioavailability in vivo, which may limit its efficacy as a therapeutic agent.

Future Directions

There are several future directions for the research of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide. One direction is to further study its mechanism of action and its effects on cancer stem cells. Another direction is to develop more potent and selective inhibitors of BMI-1. Additionally, the efficacy of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide as a therapeutic agent should be further studied in preclinical and clinical trials. Finally, the potential of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide as a combination therapy with other anticancer agents should be explored.

Synthesis Methods

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-chloro-4-methoxybenzaldehyde from 3-chloro-4-methoxybenzyl alcohol. The second step involves the synthesis of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide from 3-chloro-4-methoxybenzaldehyde and 5-chloropyridine-2-carbonyl isothiocyanate. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential anticancer therapy. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to reduce the number of cancer stem cells in multiple types of cancer, including breast, prostate, and pancreatic cancer.

properties

Molecular Formula

C14H11Cl2N3O2S

Molecular Weight

356.2 g/mol

IUPAC Name

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C14H11Cl2N3O2S/c1-21-11-4-2-8(6-10(11)16)13(20)19-14(22)18-12-5-3-9(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,22)

InChI Key

SXLPBEHXFKSFFF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.